molecular formula C9H10O3 B1346780 Methyl 3-methoxybenzoate CAS No. 5368-81-0

Methyl 3-methoxybenzoate

Cat. No. B1346780
Key on ui cas rn: 5368-81-0
M. Wt: 166.17 g/mol
InChI Key: DUKYPQBGYRJVAN-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

A solution of 3-methoxybenzoic acid (20 g, 131.58 mmol, 1.00 equiv) in MeOH (100 mL) and H2SO4 (13 g, 130.00 mmol, 1.00 equiv, 98%) was allowed to react, with stirring in a 250-mL round-bottom flask, overnight under reflux. The reaction was quenched by the addition of 100 mL of water/ice, extracted with 3×100 mL of dichloromethane, and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum yielding 21 g (96%) of methyl 3-methoxybenzoate as yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].OS(O)(=O)=O.[CH3:17]O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([O:8][CH3:17])=[O:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 250-mL round-bottom flask, overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 100 mL of water/ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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